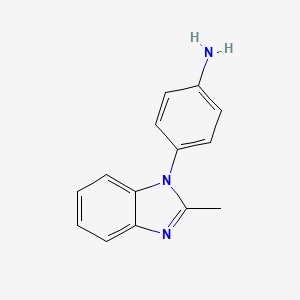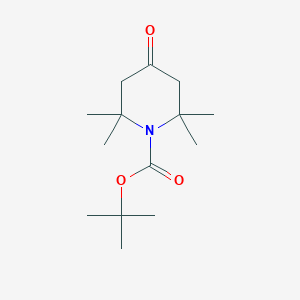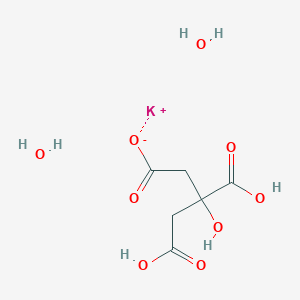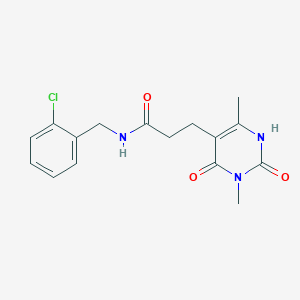
2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a derivative of 2-(arylsulfonyl)indane-1,3-diones, which have been previously synthesized and studied for their biological activities. These compounds, including the one , are characterized by the presence of an indane-1,3-dione core, which is modified with various substituents that can impart different chemical and biological properties.
Synthesis Analysis
The synthesis of related 2-(arylsulfonyl)indane-1,3-diones has been achieved through a Claisen condensation of diethyl phthalate and aryl methyl sulphones, as well as through a Knoevenagel reaction between phthalic anhydride and arylsulfonylacetates in a pyridine-piperidine medium . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, with the appropriate precursors to introduce the 2,6-dimethylpyrimidin-4-yl and sulfonyl phenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and GC-MS . These techniques are crucial for confirming the structure of the synthesized compounds, ensuring that the desired modifications on the indane-1,3-dione core have been successfully introduced.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the compound . However, the reactivity of similar compounds has been explored. For instance, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with m-chloroperbenzoic acid to give a sulfoxide derivative and with triphenylphosphine to yield a phosphonium salt . These reactions highlight the potential for diverse chemical transformations that could be applicable to the compound , depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(arylsulfonyl)indane-1,3-diones have been studied, revealing their potential as blood anticoagulants . The presence of the sulfonyl group is likely to influence the solubility and reactivity of these compounds. The antimicrobial activities of these compounds have also been evaluated, showing significant activity . The specific properties of this compound would need to be studied in a similar manner to fully understand its chemical behavior and potential applications in medicine or other fields.
Applications De Recherche Scientifique
Antimicrobial Activity
A study investigated the synthesis and antimicrobial activity of a series of compounds, including derivatives of 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione. These compounds exhibited significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted two compounds, in particular, that demonstrated higher activity than reference drugs, suggesting potential applications in combating microbial infections (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Synthesis and Molecular Docking
The same study also conducted molecular docking within the active site of dihydropteroate synthase to investigate the interactions of these synthesized compounds. This approach revealed that the compounds showed similar orientation and binding interactions to that of the co-crystallized ligand inside the binding pocket, indicating their potential as inhibitors in biochemical pathways (Ghorab, Soliman, Alsaid, & Askar, 2017).
Frontier Molecular Orbital Studies
A separate study focused on synthesizing novel 1,5-benzothiazepines incorporating the sulfonyl group, a structure related to the compound . This study included an analysis of the Frontier molecular orbitals, studying their ground-state reactivity using various descriptors. This type of analysis is crucial for understanding the chemical reactivity and stability of new compounds, potentially leading to applications in material science or drug design (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Structural Analysis and Synthesis
Further research highlighted the structural confirmation of similar compounds using various spectral analyses, including IR, NMR, and GC-MS. Such detailed structural elucidation is vital for the accurate understanding of compound frameworks, paving the way for their utilization in various scientific applications (Asiri & Khan, 2011).
Propriétés
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-11-20(25-14(2)24-13)26-31(29,30)16-9-7-15(8-10-16)23-12-19-21(27)17-5-3-4-6-18(17)22(19)28/h3-12,27H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAVESZECJGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)


![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)
![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
